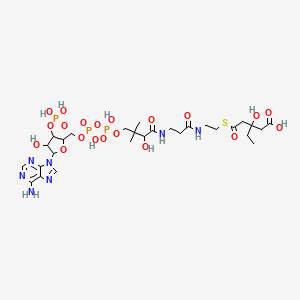
アセトマイシン
概要
説明
アセトマイシンは、シロアリの腸内細菌であるストレプトマイセスによって産生される抗真菌剤として同定された天然物です。 それは、Pyrrhoderma noxium、Aspergillus niger、Botrytis cinerea、Alternaria alternataなどのさまざまな真菌病原体との闘いにおいて大きな可能性を示しています 。 この化合物は、生物的防除剤および天然物系殺菌剤としての潜在的な用途で特に注目されています 。
科学的研究の応用
Acetomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying natural product synthesis and biosynthesis pathways . In biology, acetomycin’s antifungal properties make it a valuable tool for investigating fungal pathogenesis and developing new antifungal agents .
In medicine, acetomycin has shown potential as an antifungal therapeutic agent, particularly for treating infections caused by resistant fungal pathogens . Its unique mode of action and low toxicity profile make it an attractive candidate for further drug development . In industry, acetomycin can be used as a natural fungicide for agricultural applications, providing an environmentally friendly alternative to chemical fungicides .
作用機序
アセトマイシンの作用機序は、真菌細胞膜との相互作用を伴い、膜透過性の増加とそれに続く細胞死につながります 。 アセトマイシンは、真菌細胞膜の特定の成分を標的にし、その完全性と機能を破壊します 。 この作用機序は、真菌酵素や代謝経路をしばしば標的にする多くの他の抗真菌剤とは異なります 。
類似の化合物との比較
アセトマイシンは、アクチノマイシンD、アクチノマイシンX2、アクチノマイシンVなどの化合物を含むアクチノマイシン系抗生物質に属しています 。 これらの化合物は、類似の構造的特徴と生合成起源を共有していますが、特定の生物活性と用途が異なります 。
類似の化合物
アクチノマイシンD: ウィルムス腫瘍や横紋筋肉腫の治療など、がん化学療法での使用で知られています.
アクチノマイシンX2: メチシリン耐性黄色ブドウ球菌やバンコマイシン耐性腸球菌に対して強力な抗菌活性を示します.
アクチノマイシンV: 独特の抗菌特性を持つアクチノマイシンファミリーのもう1つのメンバーです.
生化学分析
Biochemical Properties
Acetomycin plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets bacterial ribosomal RNA, inhibiting protein synthesis and leading to bacterial cell death. Acetomycin interacts with enzymes such as RNA polymerase and proteins involved in the translation process, disrupting their normal function and preventing bacterial growth .
Cellular Effects
Acetomycin has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the 50S ribosomal subunit, leading to the cessation of cell growth and division. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death. Acetomycin’s impact on eukaryotic cells is minimal, making it a valuable tool in selective bacterial inhibition .
Molecular Mechanism
The molecular mechanism of Acetomycin involves its binding to the bacterial ribosome, specifically the 50S subunit. This binding interferes with the elongation phase of protein synthesis, preventing the formation of peptide bonds and leading to the accumulation of incomplete polypeptide chains. Acetomycin also inhibits RNA polymerase activity, further disrupting bacterial gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetomycin change over time. The compound is relatively stable, but its antibacterial activity can decrease due to degradation. Long-term exposure to Acetomycin can lead to the development of bacterial resistance, reducing its efficacy. Studies have shown that Acetomycin maintains its antibacterial properties for extended periods when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of Acetomycin vary with different dosages in animal models. At low doses, Acetomycin effectively inhibits bacterial growth without causing significant toxicity. At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum concentration of Acetomycin is required to achieve antibacterial activity .
Metabolic Pathways
Acetomycin is involved in various metabolic pathways, primarily targeting bacterial protein synthesis. It interacts with enzymes such as RNA polymerase and ribosomal proteins, disrupting the normal metabolic flux and leading to the accumulation of incomplete proteins. Acetomycin’s impact on metabolite levels is significant, as it inhibits the production of essential bacterial proteins .
Transport and Distribution
Within cells and tissues, Acetomycin is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in bacterial cells. Acetomycin’s localization within bacterial cells is crucial for its antibacterial activity, as it needs to reach the ribosomes to exert its effects .
Subcellular Localization
Acetomycin’s subcellular localization is primarily within the bacterial ribosomes, where it binds to the 50S subunit. This localization is essential for its inhibitory activity on protein synthesis. Acetomycin does not undergo significant post-translational modifications, and its targeting signals are inherent to its chemical structure .
準備方法
合成経路と反応条件
アセトマイシンの合成には、ストレプトマイセス属の微生物の発酵が含まれます。 発酵抽出物は、核磁気共鳴(NMR)およびX線結晶学を使用して分析され、アセトマイシンを同定および精製します 。 アセトマイシンの特定の合成経路と反応条件は、文献に詳しく記載されていませんが、この化合物がストレプトマイセスの代謝過程によって生成されることは知られています 。
工業生産方法
アセトマイシンの工業生産には、最適化されたストレプトマイセス株を用いた大規模な発酵プロセスが関与する可能性が高いです。栄養組成、温度、pH、通気など、発酵条件はアセトマイシンの収量を最大化するために慎重に制御されます。 発酵後、化合物はクロマトグラフィーや結晶化などの技術を使用して抽出および精製されます 。
化学反応の分析
反応の種類
アセトマイシンは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、化合物の安定性、有効性、生物学的利用能を向上させるために不可欠です 。
一般的な試薬と条件
アセトマイシンを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応条件は通常、目的の変換を確実にするために、制御された温度、pHレベル、および溶媒系を伴います 。
生成される主要な生成物
アセトマイシンの化学反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応はヒドロキシル化誘導体をもたらす可能性があり、還元反応は化合物の脱酸素化形態を生成する可能性があります 。
科学研究における用途
アセトマイシンは、化学、生物学、医学、産業など、幅広い科学研究で利用されています。 化学においては、天然物合成と生合成経路を研究するためのモデル化合物として使用されます 。 生物学においては、アセトマイシンの抗真菌特性により、真菌病原性を調査し、新しい抗真菌剤を開発するための貴重なツールとなっています 。
医学においては、アセトマイシンは、特に耐性真菌病原体によって引き起こされる感染症の治療における抗真菌治療剤としての可能性を示しています 。 その独特の作用機序と低毒性プロファイルにより、さらなる医薬品開発の有望な候補となっています 。 産業においては、アセトマイシンは農産物に用いる天然殺菌剤として使用でき、化学殺菌剤に代わる環境に優しい選択肢を提供します 。
類似化合物との比較
Acetomycin is part of the actinomycin family of antibiotics, which includes compounds such as actinomycin D, actinomycin X2, and actinomycin V . These compounds share similar structural features and biosynthetic origins but differ in their specific biological activities and applications .
Similar Compounds
Actinomycin D: Known for its use in cancer chemotherapy, particularly for treating Wilms’ tumor and rhabdomyosarcoma.
Actinomycin X2: Exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus.
Actinomycin V: Another member of the actinomycin family with distinct antibacterial properties.
特性
IUPAC Name |
[(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-5-8(14-7(3)12)15-9(13)10(5,4)6(2)11/h5,8H,1-4H3/t5-,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZTORLGBISLR-RHFNHBFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C1(C)C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510-18-9 | |
| Record name | (3S,4S,5R)-3-Acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/373B64IT09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Acetomycin?
A: Acetomycin has the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol. []
Q2: How active is Acetomycin against tumor cells in vitro?
A: Acetomycin demonstrates potent in vitro activity against HCT-8 human colon adenocarcinoma cells (IC50 = 1.5 µg/mL) and L1210 murine leukemia cells (IC50 = 2.2 µg/mL). [] It also showed a 33% overall response rate in the human tumor stem cell assay against 49 primary tumors. []
Q3: What is the mechanism behind Acetomycin's in vivo inactivation?
A: Acetomycin is rapidly inactivated in vivo by esterases, primarily porcine liver esterase (EC 3.1.1.1). [, ] This enzymatic hydrolysis likely targets the acetoxy group at the 5-position of the γ-butyrolactone ring, significantly reducing its activity. []
Q4: Have any strategies been explored to overcome Acetomycin's in vivo inactivation?
A: Yes, researchers have synthesized Acetomycin analogs with modifications at the 5-position of the γ-butyrolactone ring, replacing the acetoxy group with benzoyloxy and pivaloyloxy groups. [] These modifications aimed to create esterase-resistant analogs.
Q5: Were the esterase-resistant Acetomycin analogs successful?
A: Although the synthesized analogs showed similar in vitro cytotoxicity to Acetomycin, they remained susceptible to porcine liver esterase and lost their efficacy in vivo. []
Q6: What is the absolute configuration of Acetomycin?
A: The absolute configuration of Acetomycin is 3S, 4S, 5R, determined through spectroscopic characterization, X-ray analysis of a bromo derivative, and synthesis of its stereoisomers. [, , ]
Q7: How does the structure of Acetomycin contribute to its activity?
A: While the exact mechanism of action remains unclear, the γ-butyrolactone ring and the acetoxy group at the 5-position are crucial for Acetomycin's biological activity. [, ] Modifications to these structural features significantly impact its potency. [, ]
Q8: What is known about the biogenesis of Acetomycin?
A: Studies using radiolabeled precursors revealed that Acetomycin's carbon skeleton originates from acetate and methionine. [] C-1, C-5, and C-9 are derived from the carboxylate carbon of acetate, while C-2, C-6, and C-10 originate from its methyl group. [] The C-7 methyl group comes from methionine, while the remaining carbons (C-3, C-4, and C-8) come from an unknown precursor, possibly a D-glucose degradation product. []
Q9: What spectroscopic data is available for Acetomycin?
A: Acetomycin has been characterized using NMR and CD spectroscopy. [] Further structural information was obtained through X-ray analysis of its bromo derivative. [, ]
Q10: Has the total synthesis of Acetomycin been achieved?
A: Yes, several total syntheses of Acetomycin and its stereoisomers have been reported, employing various strategies like Claisen rearrangement, silylene transfer reactions, and palladium-catalyzed allylic alkylation. [, , , , , , , , , , , , , , , , ]
Q11: What is the significance of the total synthesis of Acetomycin?
A: The successful total synthesis of Acetomycin and its stereoisomers allows for the production of sufficient quantities for further biological evaluation and facilitates the development of analogs with improved pharmacological properties. [, , , , , , , , , , , , , , , , ]
Q12: What are the potential applications of Acetomycin?
A: Although limited by its in vivo instability, Acetomycin holds potential as a lead compound for developing novel anticancer and antifungal agents. [, ] Further research focusing on improving its pharmacokinetic properties is needed to unlock its full therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


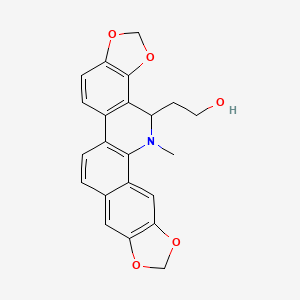


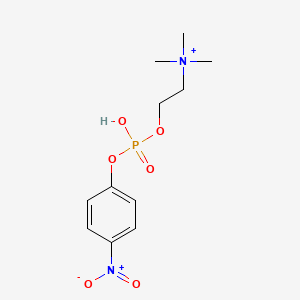
![[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate](/img/structure/B1213769.png)

![4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol](/img/structure/B1213772.png)
![1-[[2-(2-{2-[(2-Benzyl-4-phenyl-butyryl)-methyl-amino]-3-methyl-butyrylamino}-3,3-dimethyl-butyrylamino)-4-oxo-4-pyrrolidin-1-yl-butyrylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1213774.png)
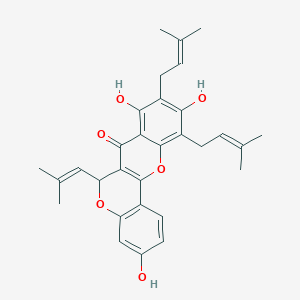
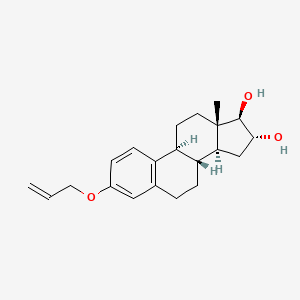
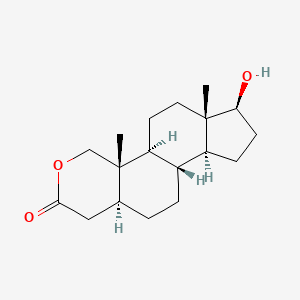
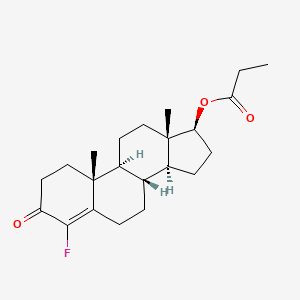
![9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B1213785.png)
